molecular formula C20H18O7 B14957853 methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B14957853
M. Wt: 370.4 g/mol
InChI Key: PFCDBQFICFKPKH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a methoxyphenoxy group and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group and the methyl ester group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

For example, a green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid using deep eutectic solvents (DES) and microwave-induced synthesis . This approach highlights the potential for environmentally friendly synthesis methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromen-4-one core or the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities, such as antibacterial, antiviral, and anticancer properties, make it a valuable candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for therapeutic applications, including enzyme inhibition and anti-inflammatory effects.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives with different substituents, such as:

Uniqueness

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound exhibiting a range of biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromones and phenoxy derivatives. Its IUPAC name is this compound, with the molecular formula C20H18O7C_{20}H_{18}O_{7} and a molecular weight of 366.35 g/mol. The structure includes a chromone moiety linked to a methoxyphenyl group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in various in vitro studies.
  • Antioxidant Activity : It demonstrates significant antioxidant effects, which are vital for combating oxidative stress-related diseases.
  • Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells, modulating pathways related to inflammation and oxidative stress.

In Vitro Studies

Several studies have assessed the biological activity of this compound using various assays:

StudyMethodFindings
MTT AssayDemonstrated growth inhibition in cancer cell lines.
DPPH AssayShowed significant antioxidant activity with an IC50 value indicating effective free radical scavenging.
ELISAReduced levels of pro-inflammatory cytokines in treated cells compared to controls.

Case Studies

  • Antitumor Activity : In a study assessing the compound's effect on breast cancer cell lines (MCF-7), it was found to induce apoptosis and inhibit proliferation at concentrations above 10 µM.
    "The compound significantly inhibited cell viability and induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent."
  • Anti-inflammatory Effects : Another investigation focused on its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophages showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
    "Treatment with this compound resulted in reduced secretion of pro-inflammatory cytokines."

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other chromone derivatives:

Compound NameStructure SimilarityBiological Activity
Compound ASimilar chromone baseAntioxidant, Antimicrobial
Compound BSimilar phenolic groupAntitumor, Anti-inflammatory

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C20H18O7/c1-12-20(27-15-6-4-5-13(9-15)23-2)19(22)16-8-7-14(10-17(16)26-12)25-11-18(21)24-3/h4-10H,11H2,1-3H3

InChI Key

PFCDBQFICFKPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC(=C3)OC

Origin of Product

United States

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